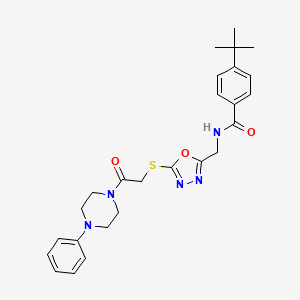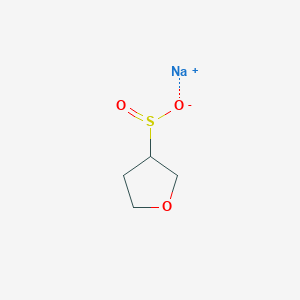
テトラヒドロフラン-3-スルフィン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrofuran-3-sulfinic acid sodium salt is a chemical compound with the molecular formula C4H7NaO3S. It is related to sulfinic acids, which are oxoacids of sulfur with the structure RSO(OH) . These compounds are often used as precursors for the free sulfinic acids .
Synthesis Analysis
Sulfinic acids are often prepared in situ by acidification of the corresponding sulfinate salts, which are typically more robust than the acid . These salts are generated by reduction of sulfonyl chlorides . An alternative route is the reaction of Grignard reagents with sulfur dioxide .Molecular Structure Analysis
The molecular weight of Tetrahydrofuran-3-sulfinic acid sodium salt is 158.15. The structure of sulfinic acids and their salts is pyramidal .Chemical Reactions Analysis
Sulfinate salts have versatile reactivity and are used as building blocks for the construction of various sulfur-containing organic molecules . They can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules, such as sulfones, sulfonamides, or sulfonyl fluorides .Physical And Chemical Properties Analysis
Tetrahydrofuran-3-sulfinic acid sodium salt is a white crystalline powder. Generally, sulfinate salts are colorless, odorless, non-corrosive solids . Most sulfinates are hygroscopic and exist in their hydrated forms .科学的研究の応用
有機硫黄化合物の合成
テトラヒドロフラン-3-スルフィン酸ナトリウムを含むスルフィン酸ナトリウムは、有機硫黄化合物の合成のための強力なビルディングブロックです . 反応条件に応じて、スルホニル化剤、スルフェニル化剤、またはスルフィニル化剤として使用されてきました .
S–S、N–S、およびC–S結合形成反応
スルフィン酸ナトリウムは、S–S、N–S、およびC–S結合形成反応を通じて、多くの貴重な有機硫黄化合物を調製するための汎用性の高いビルディングブロックです .
チオスルホン酸の合成
スルフィン酸ナトリウムは、チオスルホン酸の合成に使用されてきました . これらの化合物は、有機合成および医薬品化学でさまざまな用途があります。
スルホンアミドの合成
スルフィン酸ナトリウムは、スルホンアミドの合成に使用されてきました . スルホンアミドは、医薬品の開発を含む幅広い用途を持つ化合物のクラスです。
スルフィドの合成
スルフィン酸ナトリウムは、スルフィドの合成に使用されてきました . スルフィドは、医薬品、農薬、材料科学など、さまざまな分野で重要です。
スルホンの合成
スルフィン酸ナトリウムは、ビニルスルホン、アリルスルホン、およびβ-ケトスルホンを含むさまざまなタイプのスルホンの合成に使用されてきました . スルホンは、医薬品や農薬の合成など、さまざまな用途で使用されています。
スルホニルラジカル誘起環化スルホニル化
スルフィン酸ナトリウムは、スルホニルラジカル誘起環化スルホニル化に使用されてきました . これは、合成化学の分野における重要な成果です。
光レドックス触媒変換と電気化学合成
スルフィン酸ナトリウムは、光レドックス触媒変換と電気化学合成に使用されてきました . これらは、さまざまな分野で潜在的な用途を持つ有望な研究分野です。
作用機序
Safety and Hazards
将来の方向性
Sulfinate salts have attracted considerable attention due to their versatile reactivity . They have emerged as highly useful building blocks for the construction of all kinds of sulfonyl-group-containing molecules . The most promising site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis of sodium sulfinates are also demonstrated .
生化学分析
Biochemical Properties
Sodium tetrahydrofuran-3-sulfinate plays a crucial role in biochemical reactions as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It interacts with various enzymes, proteins, and other biomolecules, forming S–S, N–S, and C–S bonds . These interactions are essential for synthesizing valuable organosulfur compounds, such as thiosulfonates, sulfonamides, sulfides, and sulfones . The compound’s ability to form these bonds makes it a valuable building block in biochemical synthesis.
Cellular Effects
Sodium tetrahydrofuran-3-sulfinate influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the synthesis of sulfones and sulfonamides, which are crucial for cellular functions . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Sodium tetrahydrofuran-3-sulfinate involves its ability to act as a versatile building block for constructing various organosulfur compounds . It forms S–S, N–S, and C–S bonds through sulfonylation, sulfenylation, or sulfinylation reactions . These reactions are facilitated by the compound’s interaction with specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium tetrahydrofuran-3-sulfinate can change over time due to its stability and degradation . The compound’s stability is crucial for its long-term effects on cellular function, as observed in both in vitro and in vivo studies . Understanding the temporal effects of this compound is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of Sodium tetrahydrofuran-3-sulfinate vary with different dosages in animal models . At lower dosages, the compound may exhibit beneficial effects, while higher dosages can lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
Sodium tetrahydrofuran-3-sulfinate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, Sodium tetrahydrofuran-3-sulfinate is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biochemical activity.
Subcellular Localization
Sodium tetrahydrofuran-3-sulfinate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is crucial for elucidating its activity and function within cells.
特性
IUPAC Name |
sodium;oxolane-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAPRSZBTHYXPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

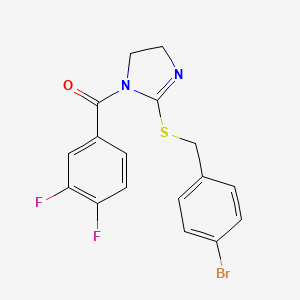
![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
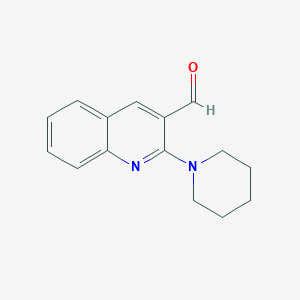
![N-(4-methylbenzyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2542795.png)
![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)
![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)
![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)
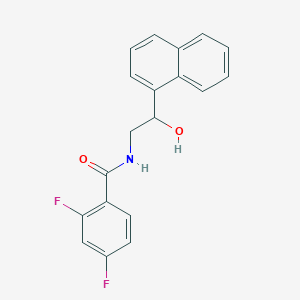
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2542803.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)
